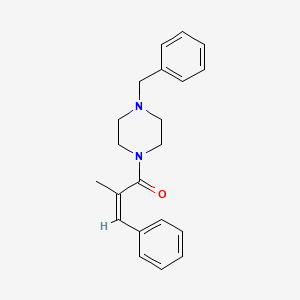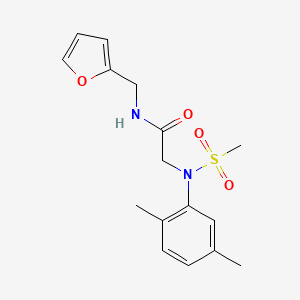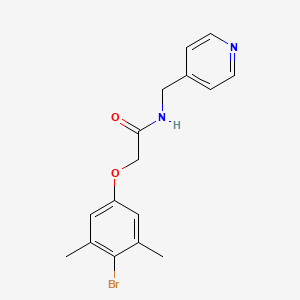
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, also known as MPET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET is a thioester derivative of 4-methyl-2-methoxyphenol and ethylene glycol, and its chemical structure is shown below:
Mecanismo De Acción
The mechanism of action of S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is not yet fully understood, but it is believed to exert its therapeutic effects through its ability to modulate various biochemical pathways. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to scavenge free radicals. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate in lab experiments is its relatively low toxicity, making it a safer alternative to other potential therapeutic agents. However, one limitation is the lack of clinical data on its safety and efficacy, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including:
1. Further investigation of its potential as an anticancer agent, including its ability to inhibit tumor growth and metastasis.
2. Exploration of its potential as a neuroprotective agent, including its ability to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory agent, including its ability to reduce the production of inflammatory cytokines.
4. Development of new synthetic methods for S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including the use of greener and more sustainable reaction conditions.
5. Investigation of its potential as an antioxidant, including its ability to scavenge free radicals and protect against oxidative stress.
In conclusion, S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not yet fully understood, but it has been shown to modulate various biochemical pathways and exert a number of beneficial effects. Further research is needed to fully understand its potential therapeutic applications and to develop new synthetic methods for its production.
Métodos De Síntesis
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate can be synthesized through a multistep reaction process involving the reaction of 4-methyl-2-methoxyphenol with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylene glycol in the presence of a base to form S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate.
Aplicaciones Científicas De Investigación
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antioxidant. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-7-9-13(10-8-12)20-16(17)11-19-15-6-4-3-5-14(15)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBLFGTCSGJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)
